4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine
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Overview
Description
4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine is a heterocyclic compound with the molecular formula C8H10N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine derivatives with suitable electrophiles to form the furo[2,3-b]pyridine core. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce more saturated furo[2,3-b]pyridine derivatives .
Scientific Research Applications
4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[3,2-C]pyridin-4-amine: Another member of the furo[2,3-b]pyridine family with similar structural features.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: A related compound with a different substitution pattern on the pyridine ring.
2-Methyl-4-(2-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridin-3-carbonsaeure: A compound with a similar core structure but different functional groups.
Uniqueness
4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-6-2-3-11-8(6)10-4-7(5)9/h4H,2-3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJZMAFTCDAQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCOC2=NC=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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